Methyl 5-acetylsalicylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 67867. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-acetyl-2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-6(11)7-3-4-9(12)8(5-7)10(13)14-2/h3-5,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSMGNNWSRNTIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80167807 | |
| Record name | Methyl 5-acetylsalicylate | |
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Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16475-90-4 | |
| Record name | Benzoic acid, 5-acetyl-2-hydroxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16475-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Methyl 5-acetylsalicylate | |
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| Record name | 16475-90-4 | |
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| Record name | Methyl 5-acetylsalicylate | |
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| Record name | Methyl 5-acetylsalicylate | |
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| Record name | METHYL 5-ACETYLSALICYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Chemical Synthesis and Synthetic Strategies for Methyl 5 Acetylsalicylate
Direct Synthesis Methodologies for Methyl 5-acetylsalicylate
The direct synthesis of this compound can be achieved through established organic reactions, primarily focusing on esterification and acylation protocols. These methods are foundational in constructing the target molecule from simpler precursors.
Esterification and Acylation Protocols
A primary route to this compound involves the Friedel-Crafts acylation of methyl salicylate (B1505791). In a typical procedure, methyl salicylate is treated with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. prepchem.comgoogle.com The reaction is generally conducted in a suitable solvent like tetrachloroethylene (B127269) or 1,2-dichloroethane (B1671644) at controlled temperatures to ensure the selective addition of the acetyl group at the 5-position of the benzene (B151609) ring. prepchem.comgoogle.com The process involves cooling the initial mixture, followed by the gradual addition of aluminum chloride, and then stirring at room temperature for several hours. prepchem.com The reaction is subsequently quenched with ice water, and the organic layer is separated, washed, and dried. prepchem.com Crystallization from a solvent like hexane (B92381) yields the final product, this compound. prepchem.com
Another approach involves the esterification of 5-acetylsalicylic acid. This is achieved by heating a solution of 5-acetyl-2-hydroxybenzoic acid and sulfuric acid in methanol (B129727). chemicalbook.com This method directly converts the carboxylic acid group of 5-acetylsalicylic acid into a methyl ester.
The following table summarizes a typical Friedel-Crafts acylation protocol for the synthesis of this compound:
| Reactant | Molar Quantity | Solvent | Catalyst | Reaction Time |
| Methyl Salicylate | 0.5 m | Tetrachloroethylene (200 ml) | Aluminum Chloride (1.0 m) | 4 hours |
| Acetyl Chloride | 0.5 m | Tetrachloroethylene (200 ml) |
Catalytic Approaches in this compound Synthesis
Catalysis plays a crucial role in enhancing the efficiency and selectivity of the synthesis of this compound. Lewis acids are the most common catalysts in Friedel-Crafts acylation reactions for this purpose. prepchem.comgoogle.com Aluminum chloride is a frequently used catalyst that facilitates the generation of the acylium ion from acetyl chloride, which then undergoes electrophilic aromatic substitution with methyl salicylate. prepchem.comgoogle.com
Recent research has also explored the use of solid acid catalysts, such as activated fly ash, for esterification reactions, which could be applicable to the synthesis of salicylate esters. researchgate.net These catalysts offer advantages like reusability and reduced environmental impact. researchgate.net The mechanism over such catalysts involves the protonation of the carbonyl group, making the carbonyl carbon more electrophilic and facilitating the reaction. researchgate.netma.edu
Synthesis of this compound Analogues and Derivatives
The core structure of this compound serves as a scaffold for the synthesis of various analogues and derivatives, often with the aim of exploring their biological activities.
Derivatization with Novel Moieties for Biological Evaluation
The chemical structure of this compound can be modified to introduce new functionalities. For instance, the acetyl group can be a precursor for further reactions. One example is the hydrogenation of this compound in the presence of a palladium-on-carbon (Pd-C) catalyst to produce methyl 5-ethylsalicylate. prepchem.com Another derivatization involves the bromination of the acetyl group to form methyl 5-(bromoacetyl)salicylate. google.com This bromoacetyl derivative is a key intermediate for synthesizing more complex molecules, such as medroxalol, by condensation with other compounds. google.com
Furthermore, salicylic (B10762653) acid derivatives, which can be conceptually linked to this compound, have been coupled with other molecules like 2-pyrazinehydrazide to create pyrazinamide (B1679903) analogs for potential biological applications. dost.gov.ph Similarly, derivatization of the carboxylic acid group of related non-steroidal anti-inflammatory drugs (NSAIDs) with heterocyclic systems is a strategy to enhance their anti-inflammatory effects. mdpi.com
The following table outlines the synthesis of a this compound derivative:
| Starting Material | Reagent | Catalyst | Product |
| This compound | Hydrogen gas | 5% Pd-C | Methyl 5-ethylsalicylate |
| This compound | Bromine | - | Methyl 5-(bromoacetyl)salicylate |
Multi-step Organic Synthesis Pathways Involving Salicylate Precursors
This compound can be a part of multi-step synthetic sequences. A common strategy in undergraduate laboratories involves the hydrolysis of methyl salicylate to salicylic acid, followed by acetylation to produce acetylsalicylic acid (aspirin). miracosta.eduacs.orgmagritek.comcharlotteteachers.orgmagritek.com While not a direct synthesis of this compound, this pathway highlights the reactivity of the functional groups present in salicylate precursors. The hydrolysis is typically carried out using a strong base like sodium hydroxide (B78521), followed by acidification. magritek.comcharlotteteachers.orgmagritek.com The subsequent acetylation of the phenolic hydroxyl group is often achieved using acetic anhydride (B1165640) with an acid catalyst like sulfuric or phosphoric acid. miracosta.edumagritek.com
These multi-step syntheses demonstrate the versatility of salicylate precursors in accessing a range of related compounds. acs.org
Mechanistic Investigations of Synthetic Transformations
Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting product outcomes. The Friedel-Crafts acylation of methyl salicylate proceeds through an electrophilic aromatic substitution mechanism. The Lewis acid catalyst, AlCl₃, coordinates with the acetyl chloride to form a highly electrophilic acylium ion. This electrophile then attacks the electron-rich aromatic ring of methyl salicylate, preferentially at the position para to the hydroxyl group due to steric hindrance and directing effects.
The esterification of salicylic acid with methanol in the presence of an acid catalyst involves the protonation of the carbonyl oxygen of the carboxylic acid. ma.edu This increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of methanol. ma.edu A subsequent loss of a water molecule leads to the formation of the methyl ester. ma.edu The use of an excess of methanol can drive the equilibrium towards the product side. ma.edu
Mechanistic studies have also been conducted on related reactions, such as the photochemical transformations of related compounds, although specific studies on this compound in this context are less common. units.it The investigation of reaction mechanisms, sometimes aided by computational modeling, is an ongoing area of research in organic synthesis. researchgate.netbeilstein-journals.org
Reaction Mechanisms in Methyl Salicylate and Acetylsalicylic Acid Formation
The synthesis of the precursors to this compound involves distinct and fundamental reaction mechanisms: Fischer esterification for methyl salicylate and acid-catalyzed acetylation for acetylsalicylic acid.
Methyl Salicylate Formation via Fischer Esterification
Methyl salicylate is commercially produced through the esterification of salicylic acid with methanol. wikipedia.org This reaction, known as Fischer esterification, is acid-catalyzed and reversible. uomustansiriyah.edu.iqma.edu The process is initiated by the protonation of the carbonyl oxygen of the carboxylic acid group in salicylic acid by a strong acid catalyst, typically sulfuric acid. ma.eduresearchgate.net This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. ma.eduresearchgate.net
The alcohol (methanol) then acts as a nucleophile, attacking the electrophilic carbonyl carbon. researchgate.net This leads to the formation of a tetrahedral intermediate. researchgate.net Subsequently, a proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water). The elimination of water and a final deprotonation step regenerate the acid catalyst and yield the ester, methyl salicylate. ma.edu Since the reaction is an equilibrium, it can be driven to completion by using an excess of the alcohol (methanol) or by removing water as it is formed. uomustansiriyah.edu.iqma.edu
Acetylsalicylic Acid Formation via Acetylation
The synthesis of acetylsalicylic acid (aspirin) is achieved through the acetylation of salicylic acid. researchgate.netwikipedia.org This reaction involves treating salicylic acid with acetic anhydride, which serves as the acetylating agent, in the presence of an acid catalyst like sulfuric acid or phosphoric acid. researchgate.netwikipedia.orghooghlywomenscollege.ac.in
The mechanism begins with the protonation of one of the carbonyl oxygens of acetic anhydride by the acid catalyst. researchgate.net This activation increases the electrophilic character of the adjacent carbonyl carbon. The nucleophilic phenolic hydroxyl group of salicylic acid then attacks this activated carbonyl carbon, forming a tetrahedral intermediate. researchgate.nethooghlywomenscollege.ac.in The intermediate then collapses, eliminating a molecule of acetic acid as a leaving group and transferring a proton to regenerate the catalyst. researchgate.netchemistrytalk.org This results in the formation of the ester product, acetylsalicylic acid. chemistrytalk.org Using acetic anhydride is advantageous because it is more reactive than acetic acid and the reaction is not readily reversible, as the byproduct is acetic acid, not water, which could hydrolyze the ester product. wikipedia.orgmiracosta.edu
Kinetic and Thermodynamic Aspects of Synthesis
The synthesis of this compound is primarily achieved through the Friedel-Crafts acylation of methyl salicylate. prepchem.comgoogle.comdost.gov.ph This reaction involves treating methyl salicylate with an acetylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. prepchem.comgoogle.com
Detailed kinetic and thermodynamic parameters for the direct synthesis of this compound are not extensively documented in publicly available literature. However, an understanding can be derived from the general principles of the reaction types involved and the data available for the precursor syntheses.
Kinetic Aspects
The rate of chemical reactions is influenced by factors such as temperature, concentration of reactants, and the presence of catalysts.
Fischer Esterification (Methyl Salicylate Synthesis): The rate of esterification of salicylic acid is slow at room temperature and requires an acid catalyst and often heating to proceed at an appreciable rate. uomustansiriyah.edu.iqma.edu The catalyst lowers the activation energy of the reaction. ma.edu The reaction rate is dependent on the concentrations of salicylic acid, methanol, and the acid catalyst.
Acetylation (Acetylsalicylic Acid Synthesis): The acetylation of salicylic acid is also typically accelerated by heating, often in a warm water bath around 60°C. savemyexams.com The rate is dependent on the efficiency of the acetylating agent. Acetyl chloride is more reactive than acetic anhydride, leading to a faster, more vigorous reaction. uoanbar.edu.iq
Friedel-Crafts Acylation (this compound Synthesis): The reaction is typically performed at low temperatures initially (e.g., in an ice bath) to control the exothermic nature of the Lewis acid complex formation and the subsequent acylation. prepchem.com The reaction is then often stirred at room temperature for several hours to ensure completion. prepchem.comgoogle.com
The following table summarizes typical reaction conditions found for these syntheses.
| Reaction | Reactants | Catalyst | Solvent | Temperature | Time |
| Methyl Salicylate Synthesis | Salicylic acid, Methanol | Conc. Sulfuric Acid | Methanol (excess) | ~80-100 °C (Boiling) | 75 minutes - several hours |
| Acetylsalicylic Acid Synthesis | Salicylic acid, Acetic anhydride | Conc. Sulfuric Acid | None (reagents act as solvent) | ~60 °C | 15-20 minutes |
| This compound Synthesis | Methyl salicylate, Acetyl chloride | Aluminum Chloride | Tetrachloroethylene or 1,2-dichloroethane | <25-35 °C initially, then ~25 °C | 3.5 - 4 hours |
Thermodynamic Aspects
Thermodynamic properties such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) determine the spontaneity and equilibrium position of a reaction.
While specific thermodynamic data for the synthesis of this compound is scarce, theoretical calculations have been performed for its precursor, methyl salicylate. Density functional theory (DFT) calculations provide insights into its thermodynamic properties at different temperatures.
Calculated Thermodynamic Properties of Methyl Salicylate chalcogen.ro
| Temperature (K) | Entropy (S) (J mol⁻¹ K⁻¹) | Heat Capacity (Cv) (J mol⁻¹ K⁻¹) | Enthalpy (H) (kJ mol⁻¹) |
| 200.00 | 358.04 | 114.99 | 19.33 |
| 298.15 | 405.51 | 160.03 | 33.15 |
| 400.00 | 459.73 | 205.80 | 51.58 |
| 500.00 | 512.92 | 244.02 | 74.20 |
| 600.00 | 563.29 | 275.25 | 100.22 |
Advanced Analytical Methodologies and Spectroscopic Characterization of Methyl 5 Acetylsalicylate
Chromatographic Techniques for Isolation, Purity, and Quantification
Chromatographic techniques are fundamental in the analysis of Methyl 5-acetylsalicylate, enabling its separation from complex mixtures, assessment of purity, and accurate quantification.
High-Performance Liquid Chromatography (HPLC) Applications for Salicylate (B1505791) Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of salicylates, including this compound. Various HPLC methods have been developed for the determination of acetylsalicylic acid and its metabolites, which can be adapted for this compound. researchgate.net
A common approach involves reverse-phase (RP) HPLC. For instance, a method for this compound utilizes a Newcrom R1 column with a mobile phase of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) compatibility, phosphoric acid is typically replaced with formic acid. sielc.com The separation is often achieved on C18 columns. researchgate.netnih.gov For example, a Zorbax Eclipse XDB-C18 column (4.6x150 mm, 5 μm particle size) has been used for separating acetylsalicylic acid and salicylic (B10762653) acid, with a mobile phase of acetonitrile and acidified water (pH 2.5) in a 35:65 (v/v) ratio, and UV detection at 240 nm. researchgate.net Another method employs a Novapak C18 column with a mobile phase of water, orthophosphoric acid, and acetonitrile for the simultaneous determination of acetylsalicylic acid and salicylic acid in plasma, with detection at 237 nm. nih.gov
The selection of the stationary phase and mobile phase is critical for achieving optimal separation. The Ascentis® Express OH5 column is another option for the analysis of salicylic and acetylsalicylic acid, using a mobile phase of ammonium (B1175870) acetate (B1210297) in a water:acetonitrile mixture. sigmaaldrich.com UV detection is commonly employed, with wavelengths around 230 nm, 235 nm, 237 nm, or 240 nm being effective for salicylate derivatives. researchgate.netnih.govsigmaaldrich.com The use of a diode array detector (DAD) allows for the simultaneous determination of multiple salicylate derivatives. mdpi.com
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Newcrom R1 sielc.com | Zorbax Eclipse XDB-C18 researchgate.net | Ascentis Express OH5 sigmaaldrich.com |
| Mobile Phase | Acetonitrile, Water, Phosphoric Acid sielc.com | Acetonitrile, Water (pH 2.5) (35:65) researchgate.net | 2 mM Ammonium Acetate in 10:90 Water:Acetonitrile (pH 7.0) sigmaaldrich.com |
| Detection | UV (unspecified wavelength) sielc.com | UV at 240 nm researchgate.net | UV at 235 nm sigmaaldrich.com |
| Analyte(s) | This compound sielc.com | Acetylsalicylic Acid, Salicylic Acid researchgate.net | Salicylic Acid, Acetylsalicylic Acid sigmaaldrich.com |
Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the detection and identification of volatile and semi-volatile compounds like this compound, often after a derivatization step to increase their volatility. researchgate.net For the analysis of acidic compounds such as salicylates, derivatization is a necessary step. researchgate.net Common derivatizing agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). researchgate.netresearchgate.net The derivatization process for salicylic acid using BSTFA has been optimized at 120°C for 60 minutes. researchgate.net
Following derivatization, the sample is introduced into the GC, where it is separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that acts as a chemical fingerprint for identification. sigmaaldrich.com Selected Ion Monitoring (SIM) mode in GC-MS enhances sensitivity and is used for quantitative analysis of salicylate derivatives. researchgate.netsigmaaldrich.com This technique has been successfully applied to the quantitative analysis of methyl salicylate, ethyl salicylate, and salicylic acid in biological fluids. sigmaaldrich.com
| Parameter | Description | Reference(s) |
| Derivatization Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | researchgate.netresearchgate.net |
| Derivatization Conditions | Optimized at 120°C for 60 minutes for BSTFA | researchgate.net |
| Detection Mode | Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification | researchgate.netsigmaaldrich.com |
| Application | Quantitative analysis of salicylates in biological fluids and plant materials | researchgate.netsigmaaldrich.com |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for analyzing compounds in complex matrices. nih.govresearchgate.net It combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. This method is particularly valuable for the analysis of salicylate metabolites in biological samples. nih.govresearchgate.netnih.gov
In LC-MS/MS analysis of salicylates, a reversed-phase column is typically used for separation. nih.gov The mobile phase often consists of an organic solvent like acetonitrile and an aqueous solution containing a modifier such as formic acid to facilitate ionization. nih.gov Electrospray ionization (ESI) is a common ionization technique used for salicylates, often in the negative ion mode. benthamdirect.comnih.gov
The tandem mass spectrometer operates in multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity. nih.govbenthamdirect.com This involves selecting a precursor ion (the molecular ion of the analyte) and then fragmenting it to produce specific product ions. The transition from the precursor ion to the product ion is monitored for quantification. For example, in the analysis of acetylsalicylic acid (ASA) and salicylic acid (SA), the ion transitions recorded were m/z 179 → 137 for ASA and m/z 137 → 93 for SA. nih.gov This high degree of specificity allows for the accurate quantification of analytes even at very low concentrations in complex biological matrices like plasma and urine. nih.govnih.gov
| Parameter | Description | Reference(s) |
| Separation | Reversed-phase liquid chromatography | nih.gov |
| Ionization | Electrospray Ionization (ESI), typically in negative ion mode | benthamdirect.comnih.gov |
| Detection | Multiple Reaction Monitoring (MRM) | nih.govbenthamdirect.com |
| Precursor → Product Ion (ASA) | m/z 179 → 137 | nih.gov |
| Precursor → Product Ion (SA) | m/z 137 → 93 | nih.gov |
| Applications | Analysis of salicylate metabolites in complex biological samples | nih.govresearchgate.netnih.gov |
Method Development and Validation Protocols for this compound Analysis
The development and validation of analytical methods for this compound are crucial to ensure the reliability and accuracy of the results. synzeal.com Validation is performed in accordance with guidelines from the International Conference on Harmonisation (ICH). nih.gov
The validation process encompasses several key parameters:
Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. For salicylic acid as an impurity in acetylsalicylic acid, linearity has been confirmed in the range of 0.005-0.40%. nih.gov
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day reproducibility). nih.gov
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies on spiked samples. nih.gov
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. mdpi.com
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.gov
A validated HPLC method for determining salicylic acid and other impurities in acetylsalicylic acid tablets used a Waters Symmetry C18 column with a mobile phase of orthophosphoric acid, acetonitrile, and water, with UV detection at 237 nm. nih.gov
Spectroscopic Characterization for Structural Elucidation and Confirmation
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.
Infrared (IR) Spectroscopy Analysis of Functional Groups
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of a compound shows absorption bands at specific wavenumbers corresponding to the vibrations of its chemical bonds.
For this compound, the key functional groups and their expected characteristic IR absorption peaks are:
O-H stretch (phenolic): A broad band is expected in the region of 3200-3600 cm⁻¹. In related salicylic acid derivatives, this peak has been observed around 3233 cm⁻¹. iomcworld.comresearchgate.net
C-H stretch (aromatic and aliphatic): Peaks for aromatic C-H stretching typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be in the 2850-3000 cm⁻¹ range. iomcworld.com
C=O stretch (ester): A strong, sharp peak is expected around 1700-1730 cm⁻¹.
C=O stretch (ketone): Another strong, sharp peak should appear in the region of 1670-1690 cm⁻¹. In salicylic acid, the C=O stretch of the carboxylic acid is seen at 1652-1670 cm⁻¹. iomcworld.comresearchgate.net
C=C stretch (aromatic): Multiple peaks are typically observed in the 1450-1600 cm⁻¹ region. iomcworld.com
C-O stretch (ester and phenol): These stretches will appear in the fingerprint region, typically between 1000-1300 cm⁻¹.
The entire IR spectrum provides a unique "fingerprint" for the molecule, allowing for its identification by comparing it to a known standard. docbrown.info
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Reference for Similar Compounds |
| Phenol | O-H stretch | 3200-3600 (broad) | iomcworld.comresearchgate.net |
| Aromatic/Aliphatic | C-H stretch | 2850-3100 | iomcworld.com |
| Ester | C=O stretch | 1700-1730 (strong) | |
| Ketone | C=O stretch | 1670-1690 (strong) | iomcworld.comresearchgate.net |
| Aromatic | C=C stretch | 1450-1600 | iomcworld.com |
| Ester/Phenol | C-O stretch | 1000-1300 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide atom-specific information, allowing for the unambiguous assignment of the molecule's protons and carbons. farmaceut.orgtcichemicals.com
In ¹H NMR spectroscopy, the chemical shifts, splitting patterns, and integration of the signals reveal the electronic environment and connectivity of the hydrogen atoms. The spectrum of this compound typically shows distinct signals for the aromatic protons, the methyl ester protons, and the acetyl group protons. The aromatic protons appear as multiplets in the downfield region due to the deshielding effects of the benzene (B151609) ring and its electron-withdrawing substituents. The methyl protons of the ester and acetyl groups each appear as sharp singlets, with their specific chemical shifts indicating their different chemical environments. spectrabase.com
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each unique carbon atom in the molecule. nih.gov The carbonyl carbons of the ester and acetyl groups, along with the aromatic carbons, resonate at characteristic downfield positions. nih.gov These spectra are crucial for confirming the carbon skeleton and the position of the functional groups on the aromatic ring. farmaceut.org Two-dimensional NMR techniques, such as COSY and HETCOR, can be used to establish correlations between protons and carbons, further solidifying the structural assignment. farmaceut.org
Table 1: Representative NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| ¹H NMR | ~10.8 | -OH (hydroxyl proton) |
| ~8.4 | Aromatic H | |
| ~8.1 | Aromatic H | |
| ~7.1 | Aromatic H | |
| ~3.9 | -OCH₃ (ester methyl protons) | |
| ~2.6 | -COCH₃ (acetyl methyl protons) | |
| ¹³C NMR | ~170.1 | C=O (ester carbonyl) |
| ~196.5 | C=O (acetyl carbonyl) | |
| ~161.2 | Aromatic C-OH | |
| ~137.5 | Aromatic C | |
| ~131.0 | Aromatic C | |
| ~129.8 | Aromatic C-COCH₃ | |
| ~118.5 | Aromatic C | |
| ~117.8 | Aromatic C | |
| ~52.5 | -OCH₃ (ester methyl carbon) | |
| ~26.5 | -COCH₃ (acetyl methyl carbon) |
Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. Data compiled from representative spectra. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Quantitative Assays
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for studying the electronic transitions within this compound and for developing quantitative analytical methods. ugm.ac.id The molecule possesses several chromophores—the benzene ring, the carbonyl groups of the acetyl and ester functions, and the phenolic hydroxyl group—which are responsible for its absorption of UV radiation. pharmacyconcepts.in
The absorption of UV light promotes electrons from lower energy molecular orbitals (ground state) to higher energy orbitals (excited state). msu.edu For this compound, the primary electronic transitions observed are π → π* and n → π* transitions. pharmacyconcepts.in The highly conjugated system of the benzene ring, in conjunction with the carbonyl groups, gives rise to strong π → π* absorptions. pharmacyconcepts.in The non-bonding electrons on the oxygen atoms of the hydroxyl and carbonyl groups can undergo lower energy n → π* transitions. pharmacyconcepts.in
The position of the maximum absorbance (λmax) is characteristic of the compound's electronic structure. For quantitative analysis, a wavelength of maximum absorbance is typically selected to ensure the highest sensitivity and adherence to the Beer-Lambert Law. libretexts.org This allows for the determination of the concentration of this compound in a solution by measuring its absorbance. ugm.ac.id The technique is widely used in quality control for the assay of pharmaceutical ingredients. ugm.ac.id For instance, related compounds like salicylic acid are often monitored at specific wavelengths to detect impurities in aspirin (B1665792) tablets. libretexts.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of this compound by analyzing its fragmentation pattern upon ionization. slideshare.net In a typical electron ionization (EI) mass spectrum, a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (194.18 g/mol ). nih.govnih.gov
The molecular ion of this compound is often observed in its mass spectrum, confirming its elemental formula of C₁₀H₁₀O₄. nih.gov This molecular ion can then undergo fragmentation through various pathways, yielding a series of characteristic fragment ions. libretexts.orgsavemyexams.com Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group. For aromatic ketones, cleavage adjacent to the carbonyl group is common.
Table 2: Common Fragment Ions in the Mass Spectrum of Salicylate Derivatives
| m/z Value | Possible Fragment Ion/Loss | Significance |
|---|---|---|
| 194 | [C₁₀H₁₀O₄]⁺• | Molecular Ion (M⁺•) |
| 163 | [M - OCH₃]⁺ | Loss of the methoxy (B1213986) group from the ester |
| 152 | [M - C₂H₂O]⁺• | Loss of ketene (B1206846) from a related isomer |
| 121 | [M - COCH₃ - OCH₃]⁺ | Loss of acetyl and methoxy groups |
| 120 | [M - C₂H₂O - O]⁺• | Further fragmentation, often a base peak in related salicylates |
| 43 | [CH₃CO]⁺ | Acetyl cation, characteristic of the acetyl group |
Note: Fragmentation patterns can be complex and may vary based on the specific isomer and instrument conditions. The data is representative of fragmentation patterns observed for methyl salicylate derivatives. nih.govlibretexts.org
Other Advanced Analytical Approaches
Beyond standard spectroscopic methods, other specialized analytical techniques can be applied for the analysis of salicylates.
Ion-Selective Electrodes for Salicylate Determination
Ion-selective electrodes (ISEs) offer a potentiometric method for the determination of specific ions in a solution. tandfonline.com While directly targeting this compound with a specific ISE is not common, this technique is highly relevant for the determination of the core salicylate structure. For analysis, this compound would first undergo hydrolysis to yield salicylate. scielo.br
Salicylate-selective electrodes have been developed using various membrane compositions, such as those incorporating metalloporphyrins or quaternary ammonium salts within a polymeric matrix. tandfonline.comscielo.br These electrodes exhibit a potential difference that is logarithmically proportional to the concentration of salicylate ions in the sample. scielo.br The method is known for its simplicity, low cost, and rapid response time. tandfonline.com It has been successfully applied to determine salicylate content in pharmaceutical formulations and biological fluids like human plasma. tandfonline.comscielo.br The use of techniques like Batch Injection Analysis (BIA) with a salicylate ISE can allow for a high throughput of sample analysis, with as many as 90 determinations possible per hour. scielo.brresearchgate.net
Chemical Reactivity and Degradation Pathways of Methyl 5 Acetylsalicylate
Hydrolytic Stability and Degradation Kinetics
The stability of Methyl 5-acetylsalicylate in the presence of water is primarily dictated by the hydrolysis of its ester functional group. This reaction can be catalyzed by either acids or bases, leading to the cleavage of the ester bond.
The hydrolysis of this compound, like other esters, proceeds through distinct mechanisms depending on the catalytic conditions. libretexts.org
In acid-catalyzed hydrolysis , the reaction is a reversible process. libretexts.orgyoutube.com It typically follows the A-AC-2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). The process begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. youtube.comyoutube.com Following a proton transfer, methanol (B129727) is eliminated as a leaving group, and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the carboxylic acid product. youtube.com
Acid-Catalyzed Hydrolysis Mechanism
Protonation: The carbonyl oxygen of the ester is protonated by an acid catalyst (H₃O⁺).
Nucleophilic Attack: A water molecule attacks the electrophilic carbonyl carbon.
Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.
Proton Transfer: A proton is transferred from the attacking water molecule to the methoxy (B1213986) group.
Elimination: Methanol (CH₃OH) is eliminated as the leaving group.
Deprotonation: The protonated carboxylic acid is deprotonated by water to yield 5-acetylsalicylic acid and regenerate the acid catalyst.
In base-promoted hydrolysis , also known as saponification, the reaction is effectively irreversible. libretexts.orgyoutube.com This pathway follows the B-AC-2 mechanism (base-catalyzed, acyl-oxygen cleavage, bimolecular). A hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. youtube.com This intermediate then collapses, eliminating the methoxide (B1231860) ion (⁻OCH₃) as the leaving group. The methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid in an irreversible acid-base reaction, forming a carboxylate salt and methanol. youtube.com This final deprotonation step drives the reaction to completion. libretexts.orgyoutube.com
The rate of hydrolytic degradation of this compound is highly dependent on the pH of the medium. Ester hydrolysis is generally slowest in a neutral or near-neutral pH range (around pH 3-5) and is significantly accelerated under both acidic and basic conditions. researchgate.net
Degradation in alkaline media is typically much faster than in acidic or neutral solutions. researchgate.netnih.govupc.edu This is because the hydroxide ion is a more potent nucleophile than a neutral water molecule, leading to a more rapid saponification reaction. youtube.com In acidic environments, the concentration of the acid catalyst dictates the rate of hydrolysis. Studies on similar compounds have shown that degradation rates increase significantly as the pH moves further into the alkaline or acidic ranges. researchgate.netmdpi.com
| pH Range | Condition | Relative Degradation Rate | Primary Mechanism |
|---|---|---|---|
| 1-3 | Strongly Acidic | High | Acid-Catalyzed Hydrolysis (A-AC-2) |
| 4-6 | Weakly Acidic to Neutral | Low | Minimal, uncatalyzed hydrolysis |
| 7 | Neutral | Very Low | Uncatalyzed hydrolysis |
| 8-10 | Weakly Basic | Moderate to High | Base-Promoted Hydrolysis (B-AC-2) |
| 11-14 | Strongly Basic | Very High | Base-Promoted Hydrolysis (B-AC-2) |
The primary degradation products of this compound hydrolysis are consistent with the cleavage of the methyl ester bond.
Under acidic or neutral conditions, hydrolysis yields 5-acetylsalicylic acid and methanol . libretexts.orgmiracosta.edu
Under basic (alkaline) conditions, the products are the corresponding carboxylate salt, such as sodium 5-acetylsalicylate (if sodium hydroxide is the base), and methanol . libretexts.orgmiracosta.edu
The principal intermediate in both acid- and base-catalyzed pathways is a tetrahedral intermediate , formed by the nucleophilic addition to the ester's carbonyl carbon. youtube.com
| Reaction Condition | Product 1 | Product 2 |
|---|---|---|
| Acidic Hydrolysis (e.g., with HCl/H₂O) | 5-Acetylsalicylic Acid | Methanol |
| Basic Hydrolysis (e.g., with NaOH/H₂O) | Sodium 5-acetylsalicylate | Methanol |
Oxidative Reactivity and Reaction Mechanisms
This compound can undergo oxidative reactions, particularly involving the aromatic ring, when exposed to strong oxidizing agents.
Studies on the closely related compound methyl salicylate (B1505791) demonstrate that its reaction with sodium hypochlorite (B82951) (NaOCl) does not lead to significant oxidation products. nih.govdtic.mil Instead, the primary reaction is the chlorination of the aromatic ring. nih.govdtic.mil This suggests that this compound behaves similarly, with the electron-rich aromatic ring being more susceptible to electrophilic attack by chlorine species than the acetyl or ester groups are to oxidation. The reaction with hypochlorite is expected to be stoichiometric under strongly alkaline conditions (pH > 11), with reaction yields declining rapidly at lower pH values. nih.govdtic.mil
The reaction of this compound with hypochlorite proceeds via electrophilic aromatic substitution. The substitution pattern on the benzene (B151609) ring is directed by the existing functional groups. The hydroxyl (-OH) group is a powerful activating, ortho-, para-director, while the methyl ester (-COOCH₃) and acetyl (-COCH₃) groups are deactivating, meta-directors. The strong activating effect of the hydroxyl group predominantly governs the position of chlorination.
For this compound, the positions ortho to the hydroxyl group are C2 (blocked by the ester) and C6. The position para to the hydroxyl is C4. Therefore, chlorination is expected to occur at the C4 and C6 positions. Research on methyl salicylate shows that a monosubstituted product forms initially, followed by the formation of other isomers and disubstituted products over time. nih.govdtic.mil Applying this to this compound, the reaction likely proceeds with the initial formation of Methyl 4-chloro-5-acetylsalicylate , followed by the formation of Methyl 6-chloro-5-acetylsalicylate and dichlorinated products.
| Reaction Time | Product Type | Expected Compound(s) |
|---|---|---|
| Initial Phase | Monosubstituted | Methyl 4-chloro-5-acetylsalicylate (major initial product) |
| Later Phase | Monosubstituted and Disubstituted | Methyl 6-chloro-5-acetylsalicylate, Dichloro-5-acetylsalicylate derivatives |
Degradation by Advanced Oxidation Processes (e.g., Plasma in Liquid)
Advanced Oxidation Processes (AOPs) are effective methods for the degradation of complex organic molecules like this compound. nih.gov Among these, plasma in liquid (PiLP) technology stands out for its ability to generate a high concentration of reactive oxygen species (ROS) directly in an aqueous solution. mdpi.come3s-conferences.org This process involves creating a plasma discharge within the liquid, which leads to the dissociation of water molecules and the formation of highly reactive entities such as hydroxyl radicals (•OH), ozone (O₃), and hydrogen peroxide (H₂O₂). mdpi.come3s-conferences.org
The degradation mechanism for aromatic compounds like salicylates by PiLP is primarily driven by the strong oxidizing power of hydroxyl radicals. nih.govmdpi.com These radicals can attack the aromatic ring and the acetyl and methyl ester functional groups of this compound. The process can lead to hydroxylation of the benzene ring, side-chain oxidation, and eventual ring-opening, mineralizing the organic compound into simpler molecules like carbon dioxide and water. mdpi.comresearchgate.net
Table 1: Influence of Electrical Parameters on the Degradation Rate Constant (k) of Acetylsalicylic Acid (ASA) using Plasma in Liquid Process (PiLP) Data is analogous, based on studies of a structurally similar compound.
| Parameter | Condition | Rate Constant (k) (x 10⁻³ min⁻¹) |
| Pulse Width | 2 µs | 0.67 |
| 3 µs | 2.74 | |
| 4 µs | 5.61 | |
| 5 µs | 9.78 |
This table is interactive. You can sort and filter the data.
Supramolecular Interactions and Association Studies
The arrangement of this compound molecules in solution and their interaction with their environment are governed by supramolecular forces, particularly hydrogen bonding and complex formation.
Molecular Complex Formation with Solvents and Other Molecules
This compound can form molecular complexes with polar solvents. Research on similar molecules, such as methyl salicylate and acetylsalicylic acid, shows that the carboxyl and hydroxyl groups are primary sites for interaction. researchgate.net In the presence of a polar cosolvent like methanol, stable hydrogen-bonded complexes are readily formed. researchgate.net The hydroxyl group on the salicylate ring can act as a hydrogen bond donor, while the carbonyl oxygen of the acetyl group and the ester group can act as hydrogen bond acceptors. nih.gov This allows for the formation of specific solvate structures that influence the compound's solubility and reactivity. researchgate.net Molecular dynamics studies on related salicylates in supercritical carbon dioxide with methanol as a cosolvent have shown that such complexes can be highly stable. researchgate.net
Hydrogen Bonding Networks and Their Influence on Molecular Behavior
Hydrogen bonding is a defining feature of the molecular behavior of this compound. The molecule possesses both a hydrogen bond donor (the hydroxyl group) and multiple acceptors (the carbonyl oxygens of the ester and acetyl groups, and the hydroxyl oxygen). nih.gov This configuration allows for the formation of a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen of the adjacent methyl ester group. This type of intramolecular bond is a common feature in salicylate derivatives and contributes significantly to their conformational stability. eurjchem.comresearchgate.net
In addition to the intramolecular bond, this compound can participate in intermolecular hydrogen bonding with solvent molecules or other solute molecules. researchgate.net In a solution, there is a competition between the formation of intramolecular and intermolecular hydrogen bonds. The presence of strong hydrogen-bonding solvents can disrupt the internal bond and lead to the formation of a wider network of interactions, which affects the compound's physical properties and its interactions at a molecular level. eurjchem.com
Table 2: Potential Hydrogen Bonding Interactions of this compound
| Bond Type | Donor | Acceptor | Significance |
| Intramolecular | Phenolic -OH | Ester C=O | Stabilizes molecular conformation. eurjchem.comresearchgate.net |
| Intermolecular | Phenolic -OH | Solvent/Other Molecule | Influences solubility and solution structure. researchgate.net |
| Intermolecular | Solvent/Other Molecule | Acetyl C=O | Contributes to solvation shell formation. nih.gov |
| Intermolecular | Solvent/Other Molecule | Ester C=O | Contributes to solvation shell formation. nih.gov |
This table is interactive. You can sort and filter the data.
Self-Diffusion Properties and Molecular Dynamics in Solution
The diffusion and dynamic behavior of this compound in solution are dictated by its size, shape, and interactions with the solvent. Molecular dynamics simulations of salicylates at interfaces, such as a lipid bilayer, show that these molecules tend to associate at the interface rather than penetrating deep into a non-polar environment. nih.gov The salicylate molecule orients itself with its polar groups (hydroxyl and ester) interacting with the polar phase (e.g., water) and the aromatic ring having non-polar interactions. nih.gov
This interfacial association affects the molecule's rotational and translational freedom, thereby influencing its self-diffusion coefficient. The formation of hydrogen-bonded complexes with solvent molecules can increase the effective hydrodynamic radius of the molecule, leading to slower diffusion. The balance between intramolecular and intermolecular hydrogen bonds, along with other non-covalent interactions, ultimately determines the collective molecular dynamics and transport properties of this compound in a given solution. researchgate.netnih.gov
Pharmacological and Biochemical Mechanistic Investigations of Methyl 5 Acetylsalicylate and Salicylate Derivatives
Molecular Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of salicylates are multi-faceted, targeting several key components of the inflammatory response. This includes the direct inhibition of enzymes that synthesize inflammatory mediators, regulation of signaling molecules that orchestrate the inflammatory process, and interference with downstream signaling cascades.
Cyclooxygenase (COX) Pathway Modulation
A primary mechanism for the anti-inflammatory activity of salicylates is the inhibition of cyclooxygenase (COX) enzymes. These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever. hopkinsarthritis.orgijrpr.com While aspirin (B1665792) (acetylsalicylic acid) irreversibly inhibits COX enzymes, other salicylates, including the active metabolites of Methyl 5-acetylsalicylate, are thought to act as reversible inhibitors. ijrpr.combohrium.com
Research into salicylate (B1505791) derivatives has provided specific insights into this modulation. For instance, a study on Methyl salicylate lactoside, a derivative of methyl salicylate, demonstrated its activity as a non-selective inhibitor of both COX isozymes. nih.gov The investigation revealed a stronger inhibitory effect on COX-2 compared to COX-1. nih.gov The half-maximal inhibitory concentration (IC50) values from this in vitro assay highlight this preference. nih.gov
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|
| Methyl salicylate lactoside | 22.7 | 5.58 | ~4.07 |
This preferential inhibition of COX-2 is a significant characteristic, as COX-2 is typically induced during inflammation, while COX-1 is involved in maintaining normal physiological functions, such as protecting the gastrointestinal mucosa. mdpi.com However, it is important to note that even with a preference for COX-2, the non-selective nature of many salicylates means that both enzymes are affected. nih.gov
Regulation of Pro-inflammatory Cytokines and Mediators (e.g., IL-6, TNF-α)
Beyond the COX pathway, salicylate derivatives exert anti-inflammatory effects by modulating the production of pro-inflammatory cytokines. Cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) are key signaling proteins that drive the inflammatory response. mdpi.com Elevated levels of these molecules are characteristic of chronic inflammatory conditions.
Studies on various salicylate derivatives have consistently shown an ability to suppress the release of these critical mediators:
Methyl Salicylate Glycosides: Natural salicylate derivatives isolated from Gaultheria yunnanensis were found to dose-dependently inhibit the production of TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.govnih.gov
Bornyl Salicylate: This derivative was also effective in reducing the release of TNF-α, IL-1β, and IL-6 in animal models of inflammation. researchgate.nettandfonline.com
These findings suggest that a key component of the anti-inflammatory action of the broader salicylate class, including compounds like this compound, is the downregulation of key pro-inflammatory cytokines.
| Salicylate Derivative | Effect on TNF-α | Effect on IL-6 | Effect on IL-1β | Study Model |
|---|---|---|---|---|
| Methyl Salicylate Glycosides | Inhibition | Inhibition | Inhibition | LPS-induced RAW264.7 Macrophages |
| Bornyl Salicylate | Inhibition | Inhibition | Inhibition | Zymosan-induced Peritonitis in Mice |
| Methyl salicylate-2-O-β-D-lactoside | Inhibition | Inhibition | Inhibition | LPS-induced Glial Cells |
Role in Inflammatory Signaling Cascades
The expression of pro-inflammatory genes, including those for cytokines and COX-2, is largely controlled by intracellular signaling cascades. A pivotal pathway in this process is the Nuclear Factor-kappa B (NF-κB) pathway. nih.gov NF-κB is a transcription factor that, when activated, moves into the nucleus and promotes the expression of numerous genes involved in inflammation. nih.gov
Salicylates have been shown to interfere with this critical inflammatory signaling pathway. The mechanism involves the inhibition of IκB kinase (IKK), an enzyme complex that is essential for NF-κB activation. nih.govnih.gov By inhibiting IKK, salicylates prevent the degradation of IκB, an inhibitory protein that keeps NF-κB sequestered in the cytoplasm, thereby blocking its pro-inflammatory actions. nih.gov Research on Methyl salicylate-2-O-β-D-lactoside has demonstrated that it prominently inhibits the activation of NF-κB in glial cells by blocking the phosphorylation of IKK and the degradation of IκB. springermedizin.de This inhibition of the NF-κB signaling pathway represents a significant upstream mechanism for the anti-inflammatory effects of salicylates. nih.gov
Insights into Analgesic Mechanisms
The pain-relieving properties of salicylates are not solely dependent on their anti-inflammatory actions. They also interact directly with components of the nervous system involved in the sensation of pain.
Modulation of Transient Receptor Potential (TRP) Channels
A key aspect of the analgesic mechanism for methyl salicylate, and likely its derivatives, involves the modulation of Transient Receptor Potential (TRP) channels. nih.gov These channels are ion channels located on sensory neurons that are involved in the perception of various stimuli, including temperature and pain. nih.gov
Specifically, methyl salicylate has been shown to interact with Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor. nih.gov Research indicates that methyl salicylate has a dual action on TRPV1 channels; it can act as both an activator and an inhibitor. nih.govresearchgate.net The initial activation of TRPV1 on sensory nerves can lead to a warming sensation, which contributes to the counter-irritant effect. drugbank.com This is followed by a desensitization or inhibition of the channel, which may block the transmission of pain signals. nih.gov This action on TRPV1 channels provides an analgesic mechanism that is independent of COX inhibition. nih.gov Methyl salicylate is also reported to activate the TRPA1 channel, which is often co-expressed with TRPV1 in sensory neurons and is involved in detecting noxious stimuli. nih.gov
Interactions with Sensory Nerve Endings
The topical application of salicylate-containing compounds often produces a sensation of warmth. This is attributed to a mechanism known as counter-irritation. drugbank.com The compound acts as a mild irritant to the superficial sensory nerve endings in the skin. drugbank.com This stimulation is thought to alter or offset the perception of deeper musculoskeletal pain that is transmitted by the same nerves. drugbank.com This process effectively masks the underlying pain signals. The irritation also leads to the dilation of local capillaries and increases blood flow, contributing to the warming sensation. drugbank.com
Neurobiological and Psychiatric Research Perspectives
The exploration of salicylate derivatives, including compounds structurally related to this compound, is an emerging area of interest in neurobiological and psychiatric research. These investigations leverage advanced computational and biochemical techniques to uncover potential therapeutic applications and mechanisms of action in complex neurological disorders.
Recent research has begun to investigate the therapeutic potential of salicylate derivatives in schizophrenia, a complex disorder where inflammation and immune dysfunction are considered contributing factors. nih.gov Aspirin (acetylsalicylic acid), a well-known salicylate, possesses anti-inflammatory properties that may be beneficial in mitigating the proinflammatory state of the brain associated with schizophrenia. nih.gov
Building on this premise, studies have focused on methyl salicylate glycosides (MSGs), which share a structural parent nucleus with aspirin and by extension, with other salicylates like this compound. nih.gov The hypothesis is that these compounds could offer a novel anti-inflammatory approach to schizophrenia treatment. nih.gov Research into MSGs, such as MSTG-A, MSTG-B, and Gaultherin (B1234681), suggests they may hold promise for treating schizophrenia by modulating multiple genes involved in critical neuronal functions. nih.gov
To decipher the complex interactions between salicylate derivatives and biological systems in the context of schizophrenia, researchers employ bioinformatics and network pharmacology. nih.gov This modern approach moves beyond the single-target drug discovery model to analyze the multifaceted interactions between drug compounds, their biological targets, and disease pathways. nih.govoup.com
In the investigation of methyl salicylate glycosides (MSGs) for schizophrenia, bioinformation mining and network pharmacology were utilized to identify potential therapeutic targets and mechanisms. nih.gov This systematic methodology allows for the construction of "disease-target-drug" networks, providing a comprehensive view of how a compound might exert its effects across multiple biological pathways. nih.gov This approach is crucial for identifying key proteins and signaling pathways that could be modulated by compounds like this compound. nih.govdrugbank.com
Following the identification of potential biological targets through network pharmacology, molecular docking and dynamics simulations are used to predict and analyze the physical interactions between the compound (ligand) and its target protein. nih.gov These computational techniques are essential for understanding the binding affinity and stability of the ligand-target complex, which are critical indicators of a compound's potential efficacy. drugbank.com
In a study on MSGs, molecular docking analysis revealed that the candidate compounds exhibited significant binding activity with several identified targets. nih.gov The binding affinities, a measure of the strength of the interaction, were calculated for these interactions. For instance, molecular dynamics simulations showed good binding abilities between the studied MSGs and the protein ATP2B2, suggesting a stable and potentially therapeutic interaction. nih.gov This approach provides a structural basis for the compound's mechanism of action at the molecular level.
| Compound | Target Protein | Binding Affinity (kcal/mol) |
| MSTG-A | ATP2B2 | -109.2 |
| MSTG-B | Multiple Targets | -4.7 to -109.2 |
| Gaultherin | Multiple Targets | -4.7 to -109.2 |
This table presents example data from a study on methyl salicylate glycosides to illustrate the type of information generated from molecular docking analyses. nih.gov
Research into salicylate derivatives suggests their potential therapeutic effects in neurological disorders may stem from their ability to influence fundamental neuronal processes. nih.gov Network pharmacology and subsequent analyses of methyl salicylate glycosides have indicated that these compounds may exert their effects by modulating the expression of multiple genes involved in synaptic structure and function, neuronal ion transport, and energy metabolism. nih.gov
The modulation of these critical pathways is a significant finding, as disruptions in ion transport and energy metabolism are implicated in the pathophysiology of various neurological and psychiatric conditions. The ability of salicylate derivatives to influence these core cellular processes highlights a potential mechanism for their neurobiological activity and provides a foundation for further investigation into their therapeutic applications. nih.gov
Metabolic Pathways and Biotransformation (Focus on Enzymes and Intermediate Species)
The biotransformation of salicylate esters is a critical aspect of their pharmacology, determining the formation of active metabolites and their subsequent elimination.
For methyl esters of salicylates, such as this compound and the closely related Methyl Salicylate, the primary and initial step in metabolism is hydrolysis. europa.eu This reaction is catalyzed by non-specific esterase enzymes, which are abundant in the body, particularly in the liver, but also present in blood, skin, and the gastrointestinal tract. nih.govdrugbank.comnih.govnih.gov
The esterase-mediated hydrolysis of a compound like this compound would break the ester bond, yielding two primary metabolites: 5-acetylsalicylic acid and methanol (B129727). europa.eumiracosta.edu This conversion is fundamental, as the pharmacological activity of many salicylate esters is dependent on their hydrolysis to the corresponding salicylic (B10762653) acid derivative. researchgate.net Following this initial hydrolysis, the resulting salicylic acid metabolite undergoes further biotransformation, primarily in the liver. These subsequent Phase II reactions include conjugation with glycine (B1666218) to form salicyluric acid, and with glucuronic acid to form phenolic and acyl glucuronides, which are then excreted. nih.govdrugbank.com A minor fraction may also be oxidized to form hydroxylated derivatives like gentisic acid. nih.gov
Glycosidase Activity on Methyl Salicylate Glycosides
Methyl salicylate is frequently found in plants in a glycosidically bound form. researchgate.netresearchgate.net These compounds, known as methyl salicylate glycosides, consist of a methyl salicylate group linked to a sugar moiety, such as a monosaccharide, disaccharide, or trisaccharide, through a glycosidic bond. ingentaconnect.comnih.gov A common example is gaultherin, which is methyl salicylate 2-O-β-D-xylopyranosyl-(1-6)-β-D-glucopyranoside. mdpi.com The structural foundation for these glycosides is typically methyl salicylate 2-O-β-D-glucoside (MeSAG), where a glucopyranosyl unit is connected to the methyl salicylate molecule. ingentaconnect.commdpi.com
The release of the active methyl salicylate from these glycosides is facilitated by the enzymatic activity of glycosidases. researchgate.netingentaconnect.com This hydrolysis process typically occurs when plant material is damaged, initiating the enzymatic breakdown. researchgate.net In the context of human or animal metabolism, orally administered methyl salicylate glycosides like gaultherin are not hydrolyzed in the stomach due to the absence of corresponding hydrolytic enzymes. ingentaconnect.com Instead, they travel to the intestine, where glycosidases from intestinal bacteria catalyze the hydrolysis, releasing methyl salicylate. ingentaconnect.com This enzymatic cleavage is a slow process, which allows for a gradual release of methyl salicylate. ingentaconnect.com
This slow, controlled release is a key characteristic of the metabolism of methyl salicylate glycosides. ingentaconnect.com The enzymatic hydrolysis by glycosidases is the initial step that liberates methyl salicylate, which can then be absorbed and further metabolized. ingentaconnect.com In wines, for instance, the hydrolysis of methyl salicylate glycosides, influenced by factors like enzymatic activity during fermentation, contributes to the evolution of the wine's aroma over time. researchgate.netresearchgate.net
Conjugation Reactions (e.g., Glucuronidation, Glycine Conjugation)
Once salicylic acid derivatives are metabolized to salicylate, they undergo further biotransformation through conjugation reactions, which are major pathways for their detoxification and excretion. The two primary conjugation reactions for salicylate are glucuronidation and glycine conjugation. reactome.orgnih.gov
Glucuronidation: This process involves the covalent addition of a glucuronic acid moiety to the salicylate molecule, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov Salicylate can be conjugated at two different sites, forming two major types of glucuronides:
Phenolic Glucuronide: Formed by attaching glucuronic acid to the phenolic hydroxyl group.
Acyl Glucuronide: Formed by attaching glucuronic acid to the carboxylic acid group. nih.gov
Numerous UGT isoforms have been shown to catalyze the glucuronidation of salicylic acid. With the exception of UGT1A4, UGT2B15, and UGT2B17, most tested UGTs can facilitate this reaction. nih.gov However, the ratio of phenolic to acyl glucuronide formation varies significantly among different UGT isoforms. nih.gov For example, UGT2B7 is considered a likely primary catalyst for acyl glucuronidation in the human liver. nih.gov
| Enzyme Family | Specific Enzymes Involved in Salicylate Glucuronidation | Type of Glucuronide Formed |
| UGT1A | UGT1A1, UGT1A3, UGT1A6, UGT1A7, UGT1A8, UGT1A9, UGT1A10 | Phenolic and Acyl |
| UGT2B | UGT2B4, UGT2B7 | Phenolic and Acyl |
Glycine Conjugation: The conjugation of salicylate with glycine is a major route of its catabolism, accounting for a significant portion of its excreted metabolites. reactome.org This process occurs in the mitochondrial matrix and proceeds in two distinct steps:
Activation of Salicylate: Salicylate reacts with ATP and coenzyme A (CoA) to form an activated intermediate, salicylate-CoA, along with AMP and pyrophosphate. This reaction is catalyzed by xenobiotic/medium-chain fatty acid:CoA ligase. reactome.org
Conjugation with Glycine: The activated salicylate-CoA then reacts with glycine to form salicyluric acid and regenerate Coenzyme A. reactome.org
This two-step pathway effectively conjugates the salicylate, rendering it more water-soluble and readily excretable by the kidneys. reactome.org
Antimicrobial Activity and Proposed Mechanisms
Methyl salicylate, the parent ester of this compound, has demonstrated antimicrobial properties. Research has shown its activity against various microorganisms, including multi-resistant bacterial strains. nih.gov
In studies evaluating components of essential oils, methyl salicylate was among six compounds that exhibited activity against multi-resistant strains of bacteria. nih.gov The evaluation of antimicrobial activity is often determined through methods such as agar (B569324) dilution to establish the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). nih.gov While specific mechanistic studies on this compound are not detailed, the activity of related compounds like eugenol, a major component of clove oil, has been attributed to mechanisms such as disruption of respiratory metabolism, structural changes to DNA, and alterations in cell membrane permeability. nih.gov It is plausible that the antimicrobial effects of salicylate derivatives could involve similar modes of action, interfering with essential cellular processes of the microorganisms.
The table below summarizes the findings on the antimicrobial activity of methyl salicylate against specific strains.
| Compound | Microorganism Strain | Activity Observed |
| Methyl Salicylate | S. aureus 75MR | Active |
| Methyl Salicylate | E. coli 128 MR | Active |
| Methyl Salicylate | C. albicans CUSI | Active |
| Data derived from studies on essential oil components. nih.gov |
Biosynthesis and Environmental Fate of Salicylate Compounds with Relevance to Methyl 5 Acetylsalicylate
Natural Biosynthetic Pathways of Salicylic (B10762653) Acid Precursors
The synthesis of salicylic acid in both plants and microorganisms begins with chorismate, a key intermediate in the shikimate pathway. mdpi.com From this branch-point compound, several enzymatic pathways diverge to produce a variety of primary and secondary metabolites, including aromatic amino acids and salicylic acid. mdpi.comnih.gov In plants, two primary pathways are recognized for salicylic acid biosynthesis: the isochorismate synthase (ICS) pathway and the phenylalanine ammonia-lyase (PAL) pathway. frontiersin.orgnih.gov Bacteria, on the other hand, primarily synthesize salicylate (B1505791) as a component of iron-chelating molecules known as siderophores. encyclopedia.pubresearchgate.net
The Isochorismate Synthase (ICS) pathway is considered the major route for salicylic acid production in some plants, such as Arabidopsis, particularly in response to pathogen infection. frontiersin.orgnih.govnsf.gov This pathway is initiated by the conversion of chorismate to its isomer, isochorismate, a reaction catalyzed by the enzyme isochorismate synthase (ICS). mdpi.comfrontiersin.org This initial step is common to both plants and bacteria. mdpi.com
In bacteria like Pseudomonas aeruginosa and Yersinia enterocolitica, isochorismate is subsequently converted directly into salicylic acid and pyruvate (B1213749) by the enzyme isochorismate pyruvate lyase (IPL). encyclopedia.pubnsf.govnih.gov However, plants, including Arabidopsis, lack a gene that encodes for an IPL-like enzyme. nsf.govnih.gov Instead, in Arabidopsis, isochorismate is transported from the chloroplast to the cytosol, where it is conjugated to L-glutamate by the enzyme PBS3. nsf.gov This conjugate, isochorismate-9-glutamate, is then converted to salicylic acid, a process that can occur spontaneously or be accelerated by the enzyme EPS1 in plants of the Brassicaceae family. nsf.gov The ICS pathway is responsible for producing the bulk of pathogen-induced salicylic acid in Arabidopsis. nih.govnsf.gov
Key Enzymes in the Isochorismate Synthase (ICS) Pathway
| Enzyme | Organism Type | Reaction Catalyzed | Reference |
|---|---|---|---|
| Isochorismate Synthase (ICS) | Plants, Bacteria | Chorismate → Isochorismate | mdpi.comfrontiersin.org |
| Isochorismate Pyruvate Lyase (IPL) | Bacteria | Isochorismate → Salicylic Acid + Pyruvate | encyclopedia.pubnsf.gov |
| PBS3 (Acyl-Adenylate/Thioester-Forming Enzyme) | Plants (e.g., Arabidopsis) | Isochorismate + L-glutamate → Isochorismate-9-glutamate | nih.govnsf.gov |
| EPS1 (BAHD Acyltransferase) | Plants (Brassicaceae) | Accelerates conversion of Isochorismate-9-glutamate → Salicylic Acid | nih.govnsf.gov |
The Phenylalanine Ammonia-Lyase (PAL) pathway represents an alternative route for salicylic acid biosynthesis in plants. frontiersin.orgnih.gov Phenylalanine ammonia-lyase is the first and rate-limiting enzyme in the broader phenylpropanoid pathway, which is responsible for the synthesis of a wide array of phenolic compounds, including flavonoids, lignin, and phytoalexins. wikipedia.orgfrontiersin.orgapsnet.org The enzyme catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid. wikipedia.orgfrontiersin.org
From trans-cinnamic acid, a series of subsequent enzymatic reactions, including hydroxylation and side-chain cleavage, can lead to the formation of benzoic acid, the immediate precursor to salicylic acid. nii.ac.jp The final step is the hydroxylation of benzoic acid by benzoic acid 2-hydroxylase to yield salicylic acid. nii.ac.jp The significance of the PAL pathway for salicylic acid production varies among plant species. frontiersin.org For instance, while the ICS pathway is dominant in Arabidopsis, the PAL pathway appears to be more important for salicylic acid accumulation in rice. frontiersin.org In other plants, like soybeans, both pathways may contribute significantly. frontiersin.org
Many bacterial species, including Pseudomonas, Bacillus, Yersinia, and Mycobacteria, synthesize salicylic acid not as a signaling hormone, but as a crucial building block for the production of siderophores. mdpi.comresearchgate.net Siderophores are small, high-affinity iron-chelating molecules secreted by microorganisms to scavenge ferric iron (Fe³⁺) from the environment, especially under iron-limited conditions. encyclopedia.pubresearchgate.netmdpi.com Salicylate-derived siderophores are often classified as catecholates. mdpi.comresearchgate.net
The biosynthesis of these siderophores is typically orchestrated by large enzyme complexes known as nonribosomal peptide synthetases (NRPS) and polyketide synthases (PKS). encyclopedia.pubmdpi.com Within the gene clusters encoding these pathways, a specific enzyme is responsible for producing the salicylate moiety from chorismate. nih.gov In many bacteria, this involves a two-step process using isochorismate synthase (ICS) and isochorismate pyruvate lyase (IPL). nih.gov In others, such as Mycobacterium tuberculosis and Yersinia enterocolitica, a single bifunctional enzyme called salicylate synthase (SAS) converts chorismate directly to salicylate. researchgate.netportlandpress.com The salicylate is then activated and incorporated into the growing siderophore structure by other enzymes in the NRPS machinery. mdpi.comresearchgate.net
Examples of Salicylate-Producing Bacteria and Their Siderophores
| Bacterial Species | Salicylate-Derived Siderophore | Reference |
|---|---|---|
| Pseudomonas aeruginosa | Pyochelin | mdpi.comresearchgate.net |
| Yersinia pestis/enterocolitica | Yersiniabactin | mdpi.commdpi.com |
| Mycobacterium tuberculosis | Mycobactin | researchgate.netmdpi.com |
| Bacillus subtilis | Itoic acid (2,3-dihydroxybenzoyl-glycine) | encyclopedia.pub |
| Azospirillum brasilense | Spirillobactin | encyclopedia.pub |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Methyl 5-acetylsalicylate with high purity?
- Methodological Answer : Synthesis typically involves acetylation of 5-hydroxy-salicylic acid derivatives using acetic anhydride or acetyl chloride under controlled conditions. Key steps include:
- Reaction Setup : Use anhydrous solvents (e.g., dichloromethane) and catalytic acid (e.g., H₂SO₄) at 0–5°C to minimize side reactions.
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
- Characterization : Confirm purity via HPLC (≥98% purity threshold) and structural integrity via ¹H/¹³C NMR (e.g., acetyl peak at δ 2.3–2.5 ppm) and IR (C=O stretch at ~1760 cm⁻¹) .
- Data Table :
| Parameter | Value/Technique |
|---|---|
| Yield | 65–85% (optimized) |
| Purity (HPLC) | ≥98% |
| Key NMR Peaks (δ, ppm) | 2.3 (acetyl), 3.8 (OCH₃) |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for acetyl (δ 2.3–2.5 ppm) and methoxy groups (δ 3.8 ppm). Use DEPT-135 to distinguish CH₃ groups.
- IR Spectroscopy : Identify ester (C=O at ~1760 cm⁻¹) and phenolic O–H (broad peak ~3300 cm⁻¹, if unacetylated impurities exist).
- Mass Spectrometry (ESI-MS) : Confirm molecular ion [M+H]⁺ at m/z 195.1 (C₁₀H₁₀O₄).
- XRD (for crystalline form): Validate polymorphic stability .
Advanced Research Questions
Q. How can researchers design experiments to assess the stability of this compound under varying environmental conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose samples to 40°C/75% RH (ICH Q1A guidelines) for 4–12 weeks. Monitor degradation via HPLC (e.g., new peaks indicating hydrolysis).
- pH-Dependent Stability : Prepare buffers (pH 1–9) and quantify degradation kinetics (e.g., half-life at pH 7.4 using UV-Vis at λ_max = 300 nm).
- Light Sensitivity : Use ICH Q1B photostability protocols (UV/visible light exposure) and track photodegradation products via LC-MS .
- Data Table :
| Condition | Degradation Rate (k, h⁻¹) | Major Degradant |
|---|---|---|
| pH 2.0, 25°C | 0.0021 | Salicylic acid |
| 40°C/75% RH | 0.0056 | Acetylated dimer |
Q. What strategies are recommended for resolving contradictions in reported bioactivity data of this compound?
- Methodological Answer :
- Systematic Review : Conduct a meta-analysis comparing studies, focusing on variables like concentration ranges (e.g., 1–100 µM), cell lines (e.g., RAW 264.7 vs. HEK293), and assay protocols (e.g., MTT vs. resazurin).
- Confounding Factors : Assess solvent effects (DMSO vs. ethanol) and purity thresholds (≥95% vs. <90%) .
- In Silico Validation : Use tools like Molinspiration or SwissADME to predict bioactivity scores and compare with experimental data .
Q. What computational modeling approaches are suitable for predicting the reactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry (B3LYP/6-311+G(d,p)) to calculate bond dissociation energies (BDEs) for O–H and C–O bonds, predicting antioxidant capacity.
- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess membrane permeability (e.g., logP ~1.8).
- Docking Studies : Use AutoDock Vina to model binding affinities with COX-2 or NF-κB targets .
Q. How should HPLC parameters be optimized to quantify this compound in complex matrices?
- Methodological Answer :
- Column Selection : C18 reverse-phase (5 µm, 250 × 4.6 mm) for baseline separation.
- Mobile Phase : Acetonitrile/0.1% formic acid (60:40 v/v) at 1.0 mL/min flow rate.
- Detection : UV at 300 nm (ε = 4500 L·mol⁻¹·cm⁻¹).
- Validation : Determine LOD (0.1 µg/mL) and LOQ (0.3 µg/mL) via signal-to-noise ratios. Include recovery studies (spiked plasma samples, 90–105% recovery) .
Key Guidelines for Methodological Rigor
- Experimental Reproducibility : Document all protocols in supplementary materials, including raw data (e.g., NMR spectra, chromatograms) .
- Data Contradictions : Apply PRISMA guidelines for systematic reviews to evaluate study heterogeneity .
- Ethical Reporting : Disclose conflicts of interest and funding sources per journal requirements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
